molecular formula C29H23BrN4O3S B10835799 Pyrazole derivative 64

Pyrazole derivative 64

Cat. No.: B10835799
M. Wt: 587.5 g/mol
InChI Key: BOVRIAJBTGLLDC-UHFFFAOYSA-N
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Description

Pyrazole derivative 64 is a member of the pyrazole family, which is characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivative 64 typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. One common method includes the reaction of acetylacetone with phenylhydrazine under acidic conditions to form the pyrazole ring . Transition-metal catalysts, such as palladium or copper, can be used to facilitate the reaction and improve yields .

Industrial Production Methods: Industrial production of pyrazole derivatives often employs eco-friendly methodologies, including the use of heterogeneous catalytic systems and ligand-free systems. Techniques such as ultrasound and microwave-assisted reactions have also been explored to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Pyrazole derivative 64 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products:

    Oxidation: Pyrazole carboxylic acids

    Reduction: Pyrazole alcohols

    Substitution: Halogenated or nitrated pyrazoles

Comparison with Similar Compounds

    Pyrazole: The parent compound with a simple five-membered ring structure containing two nitrogen atoms.

    Indazole: Similar to pyrazole but with an additional fused benzene ring.

    Triazole: Contains three nitrogen atoms in the five-membered ring, offering different chemical properties.

Uniqueness of Pyrazole Derivative 64: this compound stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity.

Properties

Molecular Formula

C29H23BrN4O3S

Molecular Weight

587.5 g/mol

IUPAC Name

N-[4-[[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)pyrazol-3-yl]methyl]phenyl]benzamide

InChI

InChI=1S/C29H23BrN4O3S/c30-23-10-8-21(9-11-23)28-19-25(33-34(28)26-14-16-27(17-15-26)38(31,36)37)18-20-6-12-24(13-7-20)32-29(35)22-4-2-1-3-5-22/h1-17,19H,18H2,(H,32,35)(H2,31,36,37)

InChI Key

BOVRIAJBTGLLDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=NN(C(=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)S(=O)(=O)N

Origin of Product

United States

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